CID 78061215
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78061215” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
The preparation methods for CID 78061215 involve specific synthetic routes and reaction conditions. These methods typically include the proportional addition of raw materials into a mixer, followed by uniform stirring to obtain a mixture. The mixture is then added to a reaction kettle, where it undergoes mixing, reacting, extruding, and granulating . Industrial production methods may vary, but they generally follow similar principles to ensure the consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
CID 78061215 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID 78061215 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of CID 78061215 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of the targets, leading to various biological effects. The exact molecular pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
CID 78061215 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. For example, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 are structurally related and may share some properties with this compound . this compound may exhibit distinct characteristics that make it particularly valuable for certain applications.
Eigenschaften
Molekularformel |
C10H23O7Si2 |
---|---|
Molekulargewicht |
311.46 g/mol |
InChI |
InChI=1S/C10H23O7Si2/c1-11-18(12-2)17-19(13-3,14-4)7-5-6-15-8-10-9-16-10/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
AXPNULVMMHQOEV-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](OC)O[Si](CCCOCC1CO1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.